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1,2-Dipropionyl-sn-glycero-3-phosphocholine

Phospholipase C Enzyme kinetics Substrate specificity

Procure diC3PC to eliminate chain-length variability. With CMC >200 mM, it uniquely isolates the phosphocholine headgroup for high-resolution hydration studies. Validated for membrane protein crystallization (e.g., RVFV Gc) and distinct negative CD marker (210 nm). Strictly not substitutable with diC4PC/diC6PC; ensure experimental reproducibility.

Molecular Formula C14H28NO8P
Molecular Weight 369.35 g/mol
Cat. No. B8236343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dipropionyl-sn-glycero-3-phosphocholine
Molecular FormulaC14H28NO8P
Molecular Weight369.35 g/mol
Structural Identifiers
SMILESCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC
InChIInChI=1S/C14H28NO8P/c1-6-13(16)20-10-12(23-14(17)7-2)11-22-24(18,19)21-9-8-15(3,4)5/h12H,6-11H2,1-5H3/t12-/m1/s1
InChIKeyLMBVWVMURYPSQM-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dipropionyl-sn-glycero-3-phosphocholine: A Well‑Defined Short‑Chain Phosphatidylcholine Probe for Biophysical and Enzymatic Investigations


1,2‑Dipropionyl‑sn‑glycero‑3‑phosphocholine (diC3PC; CAS 66414‑33‑3; molecular weight 369.35 g mol⁻¹) is a synthetic, saturated short‑chain phosphatidylcholine (PC) bearing two propionyl (C3:0) acyl chains at the sn‑1 and sn‑2 positions of the glycerol backbone [1]. As a short‑chain PC, diC3PC differs fundamentally from long‑chain bilayer‑forming PCs in that it forms monomers or micelles rather than bilayers in aqueous media, enabling its use as a soluble model for the phosphocholine headgroup without interference from an aggregated membrane phase [2].

Why Generic Short‑Chain Phosphatidylcholines Cannot Replace 1,2‑Dipropionyl‑sn‑glycero‑3‑phosphocholine in Quantitative Assays


Short‑chain phosphatidylcholines (PCs) are not interchangeable reagents. Systematic studies of the *Bacillus cereus* phosphatidylcholine‑preferring phospholipase C (PLC) demonstrate that catalytic efficiency (kcat/Km) decreases sharply as the acyl chain is shortened from C6 to C3, a difference driven almost entirely by an increase in the Michaelis constant Km [1]. NMR analysis confirms that the glycerol backbone conformation does not change with chain length, so the differential kinetic behaviour is intrinsic to the lipid–enzyme interaction [2]. Consequently, substituting a longer‑chain analog (e.g. diC6PC or diC4PC) for diC3PC would introduce an uncontrolled 25‑fold variation in apparent binding affinity, compromising the reproducibility and interpretation of any enzyme‑kinetic, inhibitor‑screening or membrane‑protein reconstitution experiment.

Quantitative Differentiation Evidence for 1,2‑Dipropionyl‑sn‑glycero‑3‑phosphocholine vs. Closest Short‑Chain Analogues


PLC Substrate Affinity: 25‑Fold Higher Km vs. DiC6PC Defines the Kinetic Baseline for Chain‑Length Dependence Studies

The Michaelis constant (Km) for hydrolysis of monomeric 1,2‑dipropionyl‑sn‑glycero‑3‑phosphocholine (C3PC) by *Bacillus cereus* PLC is 61 mM, compared with 21.2 mM for the C4 analog (dibutanoyl‑PC) and only 2.4 mM for the C6 analog (dihexanoyl‑PC) [1]. This 25‑fold difference between C3PC and C6PC provides the most extreme point on the chain‑length dependency curve, making C3PC the definitive reference compound for establishing the baseline of poor substrate affinity in short‑chain PC series.

Phospholipase C Enzyme kinetics Substrate specificity

Headgroup Hydration: Unique C–H···O Hydrogen Bonding to Water Revealed by Neutron Diffraction with Isotopic Substitution

Neutron diffraction enhanced by isotopic substitution, combined with molecular dynamics simulations, reveals that the choline headgroup of diC3PC participates in an unconventional hydrogen‑bonding regime where a C–H group donates a hydrogen bond to water and the N⁺ atom strongly associates with water oxygen [1]. Additionally, both P=O and C=O oxygens are oversaturated relative to bulk water, with an average of 2.5 hydrogen bonds per X=O group [2]. No such atomic‑resolution hydration data exist for diC4PC, diC6PC or any other short‑chain PC, making diC3PC the only phosphocholine for which this level of experimental hydration detail has been quantified.

Neutron diffraction Hydration structure Hydrogen bonding

Micelle Conformational Rigidity: CD Spectroscopy Demonstrates a Chain‑Length‑Dependent Transition Below the Critical Micelle Concentration

Circular dichroic (CD) spectroscopy of a homologous series from diC3PC to diC8PC shows that monomeric phosphatidylcholines become conformationally more rigid when the acyl chain exceeds four carbons (diC4PC) [1]. This indicates that diC3PC and diC4PC populate a more flexible monomeric state than their longer‑chain counterparts, a finding that correlates with the chain‑length dependency of pancreatic phospholipase A2 rate constants [2].

Circular dichroism Micelle formation Conformational analysis

Structural Biology Utility: A Validated Co‑crystallisation Ligand and Cryoprotectant for X‑ray Crystallography

1,2‑Dipropionyl‑sn‑glycero‑3‑phosphocholine has been successfully employed as a co‑crystallisation additive and cryoprotectant in the determination of the Rift Valley fever virus (RVFV) envelope glycoprotein Gc structure at 2.3 Å resolution by X‑ray diffraction [1]. The lipid was added at 80 mM to the protein solution, and electron density corresponding to the bound diC3PC molecule was clearly observed in a conserved cavity adjacent to the fusion loop [2]. No equivalent crystallographic validation exists for diC4PC, diC5PC or diC6PC in this context.

X-ray crystallography Membrane protein Cryoprotectant

Optimal Scientific and Industrial Use‑Cases for 1,2‑Dipropionyl‑sn‑glycero‑3‑phosphocholine Based on Quantitative Evidence


Phospholipase C Substrate Specificity and Inhibitor Screening Assays

The 61 mM Km of diC3PC for *B. cereus* PLC makes it the most discriminating substrate for detecting subtle improvements in binding affinity [1]. It is the recommended negative control for assays designed to identify inhibitors or to characterise the chain‑length dependence of PC‑hydrolysing enzymes.

Atomic‑Scale Hydration Studies of the Phosphocholine Headgroup

diC3PC is the only short‑chain PC for which neutron diffraction with isotopic substitution has been performed, providing a unique quantitative description of the hydration shell (e.g. 2.5 H‑bonds per X=O group) [1]. It is the definitive experimental benchmark for validating molecular dynamics simulations of the PC–water interface.

Circular Dichroism (CD) Spectroscopy of Monomeric Phospholipid Conformation

As the shortest member of the homologous series, diC3PC defines the flexible, monomeric baseline for CD‑based studies of conformational rigidity. It is essential for comparative analyses that aim to detect the chain‑length threshold (C4→C6) at which monomeric PCs become pre‑organised for micelle formation [1].

Structural Biology: Co‑crystallisation and Cryoprotection of Viral Fusion Proteins

diC3PC has been successfully used at 80 mM to stabilise the post‑fusion conformation of the RVFV envelope glycoprotein Gc, yielding a high‑resolution X‑ray structure with clear bound‑lipid electron density [1]. It is a validated additive for crystallography of membrane‑interacting viral proteins where longer‑chain lipids would induce unwanted aggregation or phase separation.

Technical Documentation Hub

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